N-(4-bromo-2-methylphenyl)-2-chloroacetamide
Overview
Description
Cosan-528, also known as N-(4-bromo-2-methylphenyl)-2-chloroacetamide, is a bioactive chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . It is primarily known for its fungicidal properties, effectively inhibiting the growth of various fungi such as Aureobasidium pullulans, Aspergillus niger, and Penicillium species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cosan-528 can be synthesized through the reaction of 4-bromo-2-methylaniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Cosan-528 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure uniformity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Cosan-528 undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group in Cosan-528 can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Reduction Reactions: Amines and other reduced forms of the compound.
Scientific Research Applications
Cosan-528 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to fungal growth inhibition and as a tool to understand fungal metabolism.
Medicine: Investigated for its potential antifungal properties and its role in developing new antifungal drugs.
Industry: Used in the formulation of antifungal coatings for wood and other materials to prevent fungal growth
Mechanism of Action
Cosan-528 exerts its effects primarily through the inhibition of fungal growth. It targets the cell wall synthesis pathways in fungi, leading to the disruption of cell wall integrity and ultimately causing cell death. The compound interferes with the synthesis of essential components of the fungal cell wall, such as chitin and glucans .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-chloroacetamide
- N-(4-bromo-2-methylphenyl)-2-chloropropionamide
- N-(4-bromo-2-methylphenyl)-2-chlorobutanamide
Uniqueness
Cosan-528 is unique due to its specific structure, which provides it with potent antifungal properties. Its ability to inhibit a broad spectrum of fungi makes it a valuable compound in both research and industrial applications. Compared to similar compounds, Cosan-528 has shown higher efficacy and stability under various conditions .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNLFHJQVCPHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041411 | |
Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96686-51-0 | |
Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IET96B4GGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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